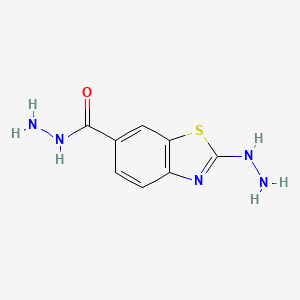

2-Hydrazino-1,3-benzothiazole-6-carbohydrazide

Description

Structural Overview of Benzothiazole Derivatives

Benzothiazole derivatives constitute a class of bicyclic heterocyclic compounds characterized by a benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur atoms. The planar structure of the benzothiazole core enables extensive π-electron delocalization, conferring unique electronic properties critical for interactions with biological targets. Substituents at the 2- and 6-positions significantly modulate reactivity, as exemplified by 2-hydrazino-1,3-benzothiazole-6-carbohydrazide, where the hydrazino (-NHNH₂) and carbohydrazide (-CONHNH₂) groups introduce multiple sites for hydrogen bonding and coordination.

Key structural features include:

- Aromatic system : The fused benzene-thiazole system exhibits resonance stabilization, with sulfur's electron-withdrawing effect polarizing the ring.

- Substituent effects : Electrophilic substitution occurs preferentially at the 4- and 6-positions due to the thiazole ring's electronic influence.

- Conformational rigidity : The planar structure restricts rotational freedom, enhancing target binding specificity.

Significance of Hydrazine and Carbohydrazide Functional Groups

The hydrazine and carbohydrazide moieties in this compound enable diverse chemical interactions:

These groups synergistically enhance the compound's ability to interact with biological macromolecules, as demonstrated in studies of antifungal and antitumor activities.

Historical Development and Research Milestones

The evolution of benzothiazole chemistry spans three key phases:

Foundational discoveries (1887–1950)

Pharmacological exploration (1960–2000)

Modern applications (2001–present)

Recent advances in green synthesis techniques have improved yields to >80% using nanocatalysts, enabling large-scale production for biomedical research.

Propriétés

IUPAC Name |

2-hydrazinyl-1,3-benzothiazole-6-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5OS/c9-12-7(14)4-1-2-5-6(3-4)15-8(11-5)13-10/h1-3H,9-10H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWKTGKIUURTLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)SC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide typically involves the reaction of 2-mercaptoaniline with acid chlorides, followed by further reactions to introduce the hydrazine and carbohydrazide groups . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Analyse Des Réactions Chimiques

2-Hydrazino-1,3-benzothiazole-6-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It acts as a building block for constructing more complex molecules, facilitating various chemical reactions due to its unique functional groups. The hydrazine moiety allows for nucleophilic reactions, while the benzothiazole structure contributes to the compound's reactivity and stability in different environments.

Biological Applications

Enzyme Mechanisms and Biomolecule Detection

In biological research, 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide is utilized to study enzyme mechanisms. It can act as a probe for detecting specific biomolecules, aiding in understanding various biochemical pathways. Its ability to form covalent bonds with target biomolecules allows it to alter their functions, making it a valuable tool in biochemical studies.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound. The following table summarizes its efficacy against various bacterial strains:

| Organism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Enterococcus faecalis | 40 µg/mL | 29 |

| Pseudomonas aeruginosa | 50 µg/mL | 24 |

| Salmonella typhi | 45 µg/mL | 30 |

| Klebsiella pneumoniae | 50 µg/mL | 19 |

These findings indicate that the compound exhibits comparable efficacy to standard antibiotics like ceftriaxone.

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies assessed its cytotoxic effects on various cancer cell lines, summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

| HepG2 | 20.19 |

| PC3 | 7.36 |

These results reveal that the compound effectively inhibits cell growth and induces apoptosis in treated cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, suggesting potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzothiazole ring or the hydrazine functional groups can enhance or diminish its efficacy against specific targets. For instance, substituents on the benzothiazole moiety have been shown to influence both antimicrobial and anticancer activities.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antibacterial Study : A comparative study of various benzothiazole derivatives found that those containing hydrazine groups exhibited enhanced antibacterial activity compared to their non-hydrazine counterparts.

- Cytotoxicity Assessment : Research involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability and alterations consistent with apoptotic processes.

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses, correlating with decreased cytokine levels .

Mécanisme D'action

The mechanism of action of 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide involves its interaction with various molecular targets and pathways. The hydrazine and carbohydrazide groups can form covalent bonds with specific biomolecules, altering their function . This compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The benzothiazole ring also plays a role in its biological activity, contributing to its ability to interact with different molecular targets .

Comparaison Avec Des Composés Similaires

Physicochemical Properties

Critical Analysis of Research Findings

- Antifungal vs. Antimicrobial Focus: While this compound targets fungi , its fluoro- and nitro-substituted analogues show broader antibacterial activity . This suggests substituent-directed specificity.

- Synthetic Challenges : Lower yields (e.g., 48% for GG4 ) highlight the difficulty of introducing bulky substituents, necessitating optimization.

Activité Biologique

2-Hydrazino-1,3-benzothiazole-6-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C8H9N5OS and a molecular weight of 223.26 g/mol, this compound is characterized by its unique hydrazine and benzothiazole moieties, which contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydrazine and carbohydrazide groups can form covalent bonds with specific targets, potentially altering their function. This interaction can lead to various biochemical outcomes, including inhibition of enzyme activity and modulation of signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, showing promising results:

| Organism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These findings indicate that the compound exhibits comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies have assessed its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

| HepG2 | 20.19 |

| PC3 | 7.36 |

The results indicate that the compound effectively inhibits cell growth, with a notable impact on cell cycle progression leading to apoptosis in treated cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, suggesting its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzothiazole ring or the hydrazine functional groups can enhance or diminish its efficacy against specific targets. For instance, substituents on the benzothiazole moiety have been shown to influence both antimicrobial and anticancer activities .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antibacterial Study : A study comparing various benzothiazole derivatives found that those containing hydrazine groups exhibited enhanced antibacterial activity compared to their non-hydrazine counterparts.

- Cytotoxicity Assessment : Research involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability and alterations in cell morphology consistent with apoptotic processes.

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses, correlating with decreased cytokine levels.

Q & A

Q. What established synthetic routes are available for 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via a two-step process. First, benzo[d]thiazol-2-amine derivatives are prepared by reacting substituted anilines with sodium thiocyanate in bromine/glacial acetic acid. The resulting amine is then treated with hydrazine hydrochloride in ethylene glycol under reflux (2 hours) to yield 2-hydrazinylbenzothiazole intermediates . For the carbohydrazide moiety, hydrazine hydrate can react with ester precursors (e.g., chloroacetyl chloride derivatives) under reflux in ethanol, followed by condensation with aldehydes/ketones to form hydrazone-hydrazide hybrids . Optimization includes monitoring reaction progress via TLC, adjusting molar ratios (e.g., 1.5 mmol hydrazine to 2.2 mmol ketone), and recrystallization from ethanol or ethyl acetate for purification .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and confirm distinct product spots (e.g., using silica gel plates with ethyl acetate/hexane eluents) .

- Spectroscopy :

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3200–3300 cm⁻¹ for hydrazine, C=O at ~1650–1700 cm⁻¹ for carbohydrazide) .

- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., aromatic protons in benzothiazole at δ 7.0–8.0 ppm) and hydrazone proton environments (δ 8.5–10.0 ppm) .

- Melting Point Analysis : Validates purity (e.g., sharp melting points within 1–2°C ranges) .

Advanced Research Questions

Q. How can researchers design experiments to synthesize bioactive derivatives via hydrazone formation, and what challenges arise in cyclization reactions?

- Methodological Answer :

- Hydrazone Synthesis : Equimolar hydrazides (e.g., this compound) are condensed with aldehydes/ketones in ethanol under catalytic acetic acid. For example, refluxing with 4-methoxyacetophenone yields hydrazone intermediates, which are cyclized using acetic anhydride to form oxadiazine or pyridazinone derivatives .

- Cyclization Challenges :

- Byproduct Formation : Competing pathways (e.g., dimerization) require strict stoichiometric control and inert atmospheres.

- Reaction Monitoring : Use TLC to track cyclization completion. Adjust heating duration (e.g., 7–9 hours for indeno[1,2-c]pyrazol-4-ones) .

- Purification : Column chromatography or repeated recrystallization (e.g., from chloroform) resolves impurities .

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine IR, NMR, and mass spectrometry. For instance, ambiguous NOE effects in NMR can be clarified via X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) .

- Isomer Discrimination : Hydrazone (E/Z) isomerism may cause split peaks in NMR. Use variable-temperature NMR or computational modeling (DFT) to predict stable conformers .

- Impurity Analysis : Recrystallization solvents (e.g., ethanol vs. ethyl acetate) impact crystal lattice formation, affecting purity metrics .

Q. What strategies optimize the synthesis of heterocyclic derivatives for biological activity screening?

- Methodological Answer :

- Scaffold Diversification : React the carbohydrazide group with electrophiles (e.g., benzoyl chloride) to form acylated derivatives .

- High-Throughput Pipelines : Use automated platforms for parallel synthesis (e.g., 96-well plates) with standardized conditions (e.g., 5-hour reflux in ethanol for hydrazones) .

- Biological Testing : Prioritize derivatives with enhanced solubility (e.g., sulfonate or glycosyl substitutions) for in vitro assays. Reference SAR studies on pyridazinones for antiplatelet or antidiabetic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.